Cas no 1806995-45-8 ((4-Amino-5-bromopyridin-3-yl)methanol)

(4-アミノ-5-ブロモピリジン-3-イル)メタノールは、ピリジン骨格にアミノ基とブロモ基、ヒドロキシメチル基が選択的に導入された多機能性中間体です。その分子構造は医薬品や農薬、機能性材料の合成において高い反応性を示し、特にブロモ基はパラジウムカタリズムによるカップリング反応に、アミノ基はアミド結合形成やヘテロ環構築に利用可能です。ヒドロキシメチル基はエステル化やエーテル化などさらなる修飾が可能なため、分子設計の柔軟性に優れています。高純度で安定な結晶性固体として取り扱いやすく、有機合成化学や創薬研究における重要なビルディングブロックとしての価値が認められています。

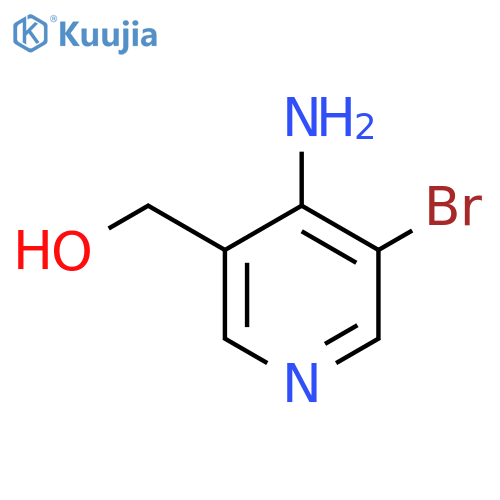

1806995-45-8 structure

商品名:(4-Amino-5-bromopyridin-3-yl)methanol

CAS番号:1806995-45-8

MF:C6H7BrN2O

メガワット:203.036580324173

MDL:MFCD27923365

CID:3163355

(4-Amino-5-bromopyridin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-Amino-5-bromopyridin-3-yl)methanol

- AK144020

- FCH2496652

-

- MDL: MFCD27923365

- インチ: 1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9)

- InChIKey: XJZSDOAVPLXAMX-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=NC([H])=C(C([H])([H])O[H])C=1N([H])[H]

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- トポロジー分子極性表面積: 59.1

(4-Amino-5-bromopyridin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39580-1g |

(4-Amino-5-bromopyridin-3-yl)methanol |

1806995-45-8 | 98% | 1g |

¥1692.0 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A848017-25mg |

(4-Amino-5-bromopyridin-3-yl)methanol |

1806995-45-8 | 98% | 25mg |

¥107.10 | 2022-09-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A848017-250mg |

(4-Amino-5-bromopyridin-3-yl)methanol |

1806995-45-8 | 98% | 250mg |

¥440.10 | 2022-09-29 | |

| Chemenu | CM250518-250mg |

(4-Amino-5-bromopyridin-3-yl)methanol |

1806995-45-8 | 98% | 250mg |

$58 | 2022-06-12 | |

| abcr | AB441709-250 mg |

(4-Amino-5-bromopyridin-3-yl)methanol; . |

1806995-45-8 | 250MG |

€134.50 | 2022-06-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ184-250mg |

(4-Amino-5-bromopyridin-3-yl)methanol |

1806995-45-8 | 98% | 250mg |

1661CNY | 2021-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA344-1g |

(4-amino-5-bromopyridin-3-yl)methanol |

1806995-45-8 | 95% | 1g |

¥1755.0 | 2024-04-23 | |

| Ambeed | A218256-100mg |

(4-Amino-5-bromopyridin-3-yl)methanol |

1806995-45-8 | 98% | 100mg |

$42.0 | 2024-04-22 | |

| Aaron | AR0022X6-100mg |

3-Pyridinemethanol, 4-amino-5-bromo- |

1806995-45-8 | 97% | 100mg |

$45.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA344-250mg |

(4-amino-5-bromopyridin-3-yl)methanol |

1806995-45-8 | 95% | 250mg |

¥561.0 | 2024-04-23 |

(4-Amino-5-bromopyridin-3-yl)methanol 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1806995-45-8 ((4-Amino-5-bromopyridin-3-yl)methanol) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1806995-45-8)(4-Amino-5-bromopyridin-3-yl)methanol

清らかである:99%

はかる:1g

価格 ($):164.0